Cas no 387358-46-5 (1-4-(Cyclopropylamino)piperidin-1-ylethan-1-one)
1-4-(Cyclopropylamino)piperidin-1-ylethan-1-one Chemical and Physical Properties
Names and Identifiers
-
- Ethanone,1-[4-(cyclopropylamino)-1-piperidinyl]-
- 1-[4-(cyclopropylamino)-1-piperidinyl]Ethanone
- 1-ACETYL-4-(CYCLOPROPYLAMINO)PIPERIDINE
- 1-Acetyl-4-cyclopropylaminopiperidine
- AC1MC2VG
- AG-F-36601
- CTK4I0404
- MolPort-001-768-588
- SBB058915
- SureCN3317493
- A873785
- CS-0205935
- V10030
- DTXSID60370635
- 387358-46-5
- 1-acetyl-N-cyclopropylpiperidin-4-amine, AldrichCPR
- 1-(4-(Cyclopropylamino)piperidin-1-yl)ethanone
- AKOS009005922
- 1-ACETYL-N-CYCLOPROPYLPIPERIDIN-4-AMINE
- 1-[4-(cyclopropylamino)piperidin-1-yl]ethanone
- SB41107
- MFCD01941331
- 1-[4-(cyclopropylamino)piperidin-1-yl]ethan-1-one
- 1-[4-(Cyclopropylamino)-1-piperidinyl]ethanon
- PS-5300
- 1-acetyl-4-cyclopropylamino piperidine
- SCHEMBL3317493
- KWLJTPCIXGQHSB-UHFFFAOYSA-N
- FT-0676504
- DB-311654
- 1-4-(Cyclopropylamino)piperidin-1-ylethan-1-one
-
- MDL: MFCD01941331
- Inchi: 1S/C10H18N2O/c1-8(13)12-6-4-10(5-7-12)11-9-2-3-9/h9-11H,2-7H2,1H3
- InChI Key: KWLJTPCIXGQHSB-UHFFFAOYSA-N
- SMILES: O=C(C)N1CCC(CC1)NC1CC1
Computed Properties
- Exact Mass: 182.14204
- Monoisotopic Mass: 182.141913202g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 1
- Hydrogen Bond Acceptor Count: 3
- Heavy Atom Count: 13
- Rotatable Bond Count: 3
- Complexity: 193
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- XLogP3: 0.4
- Topological Polar Surface Area: 32.3Ų
Experimental Properties
- PSA: 32.34
1-4-(Cyclopropylamino)piperidin-1-ylethan-1-one Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| SHANG HAI XIAN DING Biotechnology Co., Ltd. | 006982-1g |
1-Acetyl-4-cyclopropylaminopiperidine |
387358-46-5 | 1g |
567CNY | 2021-05-07 | ||
| SHANG HAI XIAN DING Biotechnology Co., Ltd. | 006982-5g |
1-Acetyl-4-cyclopropylaminopiperidine |
387358-46-5 | 5g |
2274CNY | 2021-05-07 | ||
| Fluorochem | 023460-1g |
1-Acetyl-N-cyclopropylpiperidin-4-amine |
387358-46-5 | 95%+ | 1g |
£22.00 | 2022-03-01 | |
| Fluorochem | 023460-5g |
1-Acetyl-N-cyclopropylpiperidin-4-amine |
387358-46-5 | 95%+ | 5g |
£95.00 | 2022-03-01 | |
| Fluorochem | 023460-10g |
1-Acetyl-N-cyclopropylpiperidin-4-amine |
387358-46-5 | 95%+ | 10g |
£166.00 | 2022-03-01 | |
| Fluorochem | 023460-25g |
1-Acetyl-N-cyclopropylpiperidin-4-amine |
387358-46-5 | 95%+ | 25g |
£355.00 | 2022-03-01 | |
| SHANG HAI XIAN DING Biotechnology Co., Ltd. | 006982-1g |
1-Acetyl-4-cyclopropylaminopiperidine |
387358-46-5 | 1g |
567.0CNY | 2021-07-10 | ||
| SHANG HAI XIAN DING Biotechnology Co., Ltd. | 006982-5g |
1-Acetyl-4-cyclopropylaminopiperidine |
387358-46-5 | 5g |
2274.0CNY | 2021-07-10 | ||
| Apollo Scientific | OR4996-1g |
1-[4-(Cyclopropylamino)piperidin-1-yl]ethan-1-one |
387358-46-5 | 95+% | 1g |
£24.00 | 2025-02-20 | |
| TRC | C999045-10mg |
1-[4-(Cyclopropylamino)piperidin-1-yl]ethan-1-one |
387358-46-5 | 10mg |
$ 50.00 | 2022-06-06 |
1-4-(Cyclopropylamino)piperidin-1-ylethan-1-one Suppliers
1-4-(Cyclopropylamino)piperidin-1-ylethan-1-one Related Literature
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Manickam Bakthadoss,Tadiparthi Thirupathi Reddy,Vishal Agarwal,Duddu S. Sharada Chem. Commun., 2022,58, 1406-1409
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Gang Pan,Yi-jie Bao,Jie Xu,Tao Liu,Cheng Liu,Yan-yan Qiu,Xiao-jing Shi,Hui Yu,Ting-ting Jia,Xia Yuan,Ze-ting Yuan,Yi-jun Cao RSC Adv., 2016,6, 42109-42119
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4. Excimer emission and magnetoluminescence of radical-based zinc(ii) complexes doped in host crystals†Shojiro Kimura,Tetsuro Kusamoto Chem. Commun., 2020,56, 11195-11198
Additional information on 1-4-(Cyclopropylamino)piperidin-1-ylethan-1-one
Introduction to 1-4-(Cyclopropylamino)piperidin-1-ylethan-1-one (CAS No. 387358-46-5)
1-4-(Cyclopropylamino)piperidin-1-ylethan-1-one, identified by the chemical compound code CAS No. 387358-46-5, is a specialized organic molecule that has garnered significant attention in the field of pharmaceutical chemistry and medicinal research. This compound belongs to the piperidine class of heterocyclic amines, characterized by a six-membered ring containing one nitrogen atom. The presence of a cyclopropylamino substituent at the 4-position and an ethanone moiety at the 1-position introduces unique structural and functional properties, making it a promising candidate for further exploration in drug discovery and development.
The structural framework of 1-4-(Cyclopropylamino)piperidin-1-ylethan-1-one combines the versatility of piperidine derivatives with the potential bioactivity imparted by the cyclopropylamino group. Piperidine derivatives are well-documented for their role in various therapeutic areas, including central nervous system (CNS) disorders, infectious diseases, and cancer. The cyclopropylamino group, in particular, has been shown to enhance metabolic stability and binding affinity in several drug candidates, making it an attractive feature for medicinal chemists.
In recent years, there has been a surge in research focused on developing novel piperidine-based compounds with enhanced pharmacological properties. The ethanone functional group in 1-4-(Cyclopropylamino)piperidin-1-ylethan-1-one provides a site for further chemical modification, allowing for the synthesis of analogs with tailored biological activities. This flexibility has led to its investigation as a scaffold for small-molecule drugs targeting various disease mechanisms.
One of the most compelling aspects of 1-4-(Cyclopropylamino)piperidin-1-ylethan-1-one is its potential application in the development of kinase inhibitors. Kinases are enzymes that play a crucial role in cell signaling pathways and are frequently implicated in diseases such as cancer. The piperidine core is known to interact effectively with ATP-binding pockets in kinase domains, while the cyclopropylamino group can further optimize binding interactions. Preliminary studies have suggested that derivatives of this compound may exhibit inhibitory effects on specific kinases, making them valuable tools for therapeutic intervention.
Moreover, the compound's structural features make it amenable to further derivatization to explore its pharmacokinetic properties. The cyclopropyl group is known to improve oral bioavailability by reducing metabolic clearance, while the piperidine ring contributes to favorable solubility characteristics. These attributes are critical for developing compounds that can reach therapeutic levels in vivo and maintain efficacy over prolonged periods.
Recent advancements in computational chemistry have enabled more efficient screening of compounds like 1-4-(Cyclopropylamino)piperidin-1-ylethan-1-one for potential drug candidates. Molecular docking studies have been conducted to evaluate its interaction with target proteins, providing insights into its binding affinity and mode of action. These virtual screening approaches have identified promising lead structures that can be refined through iterative synthesis and optimization.
The synthesis of 1-4-(Cyclopropylamino)piperidin-1-ylethan-1-one involves multi-step organic reactions that require careful control of reaction conditions to ensure high yield and purity. Key synthetic steps include the formation of the piperidine ring followed by introduction of the cyclopropylamino and ethanone functionalities. Advances in synthetic methodologies have made it possible to produce this compound with greater efficiency and scalability, facilitating its use in both academic research and industrial applications.
In conclusion, 1-4-(Cyclopropylamino)piperidin-1-ylethan-1-one (CAS No. 387358-46-5) represents a significant advancement in pharmaceutical chemistry due to its unique structural features and potential therapeutic applications. Its combination of a piperidine core with cyclopropylamino and ethanone substituents positions it as a versatile scaffold for drug discovery. As research continues to uncover new biological targets and develop innovative synthetic strategies, compounds like this are poised to play a crucial role in addressing unmet medical needs.
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